星形(R)(pamam)树枝状大分子,第一代

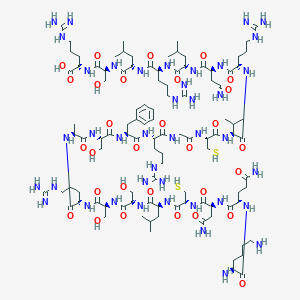

描述

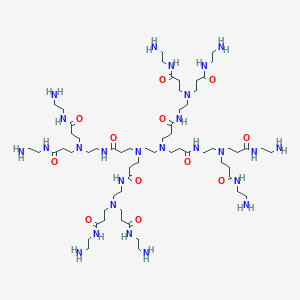

Starburst® polyamidoamine (PAMAM) dendrimers are a class of synthetic polymers with a unique, highly branched three-dimensional architecture. They are characterized by their spherical shape and a high density of surface charge, which is primarily due to the presence of amino groups. These dendrimers are formed through reiterative reaction sequences starting from initiator cores, such as ammonia or pentaerythritol, and can be synthesized in multiple generations, with each generation adding to the size, molecular weight, and number of surface amino groups .

Synthesis Analysis

The synthesis of Starburst® PAMAM dendrimers involves controlled growth from an initiator core through a stepwise polymerization process. Each generation more than doubles the molecular weight and exactly doubles the number of surface amino groups. The synthesis can be precisely controlled to produce dendrimers of various sizes and generations. For example, the synthesis of star-shaped polylactides using a PAMAM-OH dendrimer as a macroinitiator has been explored, demonstrating the versatility of these dendrimers in initiating polymerization reactions . Additionally, the first example of dendrimer radiosynthesis was achieved with PAMAM dendrimers, where controlled incorporation of radioisotope was performed .

Molecular Structure Analysis

Molecular modeling studies have provided insights into the structure of PAMAM dendrimers. These studies suggest that lower generation dendrimers may exhibit some asymmetry, and the modification of dendrimers with other molecules can influence the accessibility of surface groups, thus affecting further modification potential . The molecular design parameters such as size, shape, and surface chemistry are critical and can be finely tuned during the synthesis process .

Chemical Reactions Analysis

Starburst® PAMAM dendrimers can participate in various chemical reactions due to their functional surface amino groups. For instance, the dendrimer of generation 0 has been shown to form chelate rings with metal ions such as chromium(III) and cobalt(III), indicating their potential in forming complexes with metal ions . The dendrimers' surface amino groups also facilitate the binding to nucleic acids, which is essential for their role in gene delivery systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of PAMAM dendrimers are influenced by their generation and surface chemistry. For example, star-shaped polylactides synthesized using PAMAM dendrimers exhibit lower glass transition temperatures, melting points, crystallinity, and maximum decomposition temperatures compared to their linear counterparts . The dendrimers' ability to catalyze water dissociation in bipolar membranes has been studied, showing that both the generation and concentration of PAMAM strongly affect the characteristics of the membranes . Furthermore, the dendrimers' high solubility and stability in aqueous solutions make them suitable for various biological applications .

Relevant Case Studies

PAMAM dendrimers have been utilized in several case studies, particularly in the field of biomedicine. They have been used as carriers for gene delivery, where they facilitated the targeted modulation of gene expression in vitro. Dendrimer-mediated transfection resulted in a specific and dose-dependent inhibition of gene expression, demonstrating their potential as non-viral vectors for gene therapy . In another study, the biological behavior of PAMAM dendrimers was evaluated, including their toxicity, immunogenicity, and biodistribution, which is critical for their in vivo applications. The results indicated that the dendrimers did not exhibit properties that would preclude their biological use, although their biodistribution should be carefully considered . Additionally, PAMAM dendrimers have been used in ion-exchange electrokinetic capillary chromatography, providing high-performance separation capabilities .

科学研究应用

基因递送和药物靶向

PAMAM树枝状大分子,作为“星形聚合物”引入,因其纳米级和单分散特性而被广泛用于生物医学应用中。它们通过在其结构内连接或包埋药物和生物活性化合物,显着提高了药物的生物利用度、溶解度和选择性。它们在基因递送和靶向药物递送系统中的应用尤其受到关注。利用PAMAM树枝状大分子设计高级递送系统,旨在选择性靶向器官,使其成为治疗被忽视疾病和提高基因转染效率(细胞毒性较低)的很有前途的工具(Araújo et al., 2018)。

纳米技术和材料科学

PAMAM树枝状大分子独特的结构特性将其应用扩展到纳米技术和材料科学中。它们定义明确的树状结构能够组装结构化的分子组分阵列,作为开发纳米级器件和系统的模板。这包括合成具有潜在用途的星形聚合物,例如生物可降解材料,通过改变树枝状大分子世代和单体比例来展示可控的分子量和性能。这些材料的热学和结构特性揭示了它们在生物医学和工业中创造具有特定应用的新型材料的潜力(Zhao et al., 2002)。

未来方向

PAMAM dendrimers have been extensively studied since their synthesis in 1985, and represent the most well-characterized dendrimer family as well as the first to be commercialized . The possibility of either linking drugs and bioactive compounds, or entrapping them into the dendrimer frame can improve many relevant biological properties, such as bioavailability, solubility, and selectivity . Directing groups to reach selective delivery in a specific organ is one of the advanced applications of PAMAM . Future research directions include further exploration of these applications and the development of new ones.

属性

IUPAC Name |

N-(2-aminoethyl)-3-[[3-(2-aminoethylamino)-3-oxopropyl]-[2-[3-[[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]-[2-[bis[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]amino]ethyl]amino]propanoylamino]ethyl]amino]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H128N26O12/c63-13-21-71-51(89)1-33-83(34-2-52(90)72-22-14-64)45-29-79-59(97)9-41-87(42-10-60(98)80-30-46-84(35-3-53(91)73-23-15-65)36-4-54(92)74-24-16-66)49-50-88(43-11-61(99)81-31-47-85(37-5-55(93)75-25-17-67)38-6-56(94)76-26-18-68)44-12-62(100)82-32-48-86(39-7-57(95)77-27-19-69)40-8-58(96)78-28-20-70/h1-50,63-70H2,(H,71,89)(H,72,90)(H,73,91)(H,74,92)(H,75,93)(H,76,94)(H,77,95)(H,78,96)(H,79,97)(H,80,98)(H,81,99)(H,82,100) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWIZHOFYGKROL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CCC(=O)NCCN)CCNC(=O)CCN(CCC(=O)NCCN(CCC(=O)NCCN)CCC(=O)NCCN)CCN(CCC(=O)NCCN(CCC(=O)NCCN)CCC(=O)NCCN)CCC(=O)NCCN(CCC(=O)NCCN)CCC(=O)NCCN)C(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H128N26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90571330 | |

| Record name | N~1~,N~24~-Bis(2-aminoethyl)-4,21-bis{3-[(2-aminoethyl)amino]-3-oxopropyl}-11,14-bis(3-{[2-(bis{3-[(2-aminoethyl)amino]-3-oxopropyl}amino)ethyl]amino}-3-oxopropyl)-8,17-dioxo-4,7,11,14,18,21-hexaazatetracosane-1,24-diamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1429.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Starburst(R)(pamam)dendrimer,generation 1 | |

CAS RN |

142986-44-5 | |

| Record name | N~1~,N~24~-Bis(2-aminoethyl)-4,21-bis{3-[(2-aminoethyl)amino]-3-oxopropyl}-11,14-bis(3-{[2-(bis{3-[(2-aminoethyl)amino]-3-oxopropyl}amino)ethyl]amino}-3-oxopropyl)-8,17-dioxo-4,7,11,14,18,21-hexaazatetracosane-1,24-diamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PAMAM dendrimer, ethylenediamine core, generation 1.0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl methyl[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B132953.png)